4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(methylthio)phenyl)benzamide
Description
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-24-17-6-4-5-15(13-17)19-18(21)14-7-9-16(10-8-14)20-11-2-3-12-25(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBULHMMWGDKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(methylthio)phenyl)benzamide typically involves multiple steps:
Formation of the Thiazinane Ring: The 1,2-thiazinane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.
Substitution with Methylthio Group: The methylthio group is typically introduced through nucleophilic substitution reactions, using reagents such as methylthiolates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of thiazine derivatives often involves the modification of existing thiazine frameworks to enhance their biological activity. The compound features a thiazine ring with a dioxido group, which is known to influence its reactivity and interaction with biological targets. The presence of a phenyl group substituted with a methylthio group further adds to its complexity and potential efficacy.
Research has shown that thiazine derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound discussed here has been evaluated for its biological efficacy through various assays:
- Antimicrobial Activity : Similar compounds have demonstrated activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Aspergillus oryzae. These studies typically involve screening at concentrations around 1 µg/mL using methods such as the cup plate method .
- Anticancer Properties : Thiazine derivatives are also being investigated for their potential anticancer effects. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
Several studies have highlighted the applications of thiazine derivatives in medicinal chemistry:
- Antibacterial Studies : A study synthesized various thiazine derivatives and assessed their antibacterial activity against common pathogens. The results indicated that some derivatives showed significant inhibition zones, suggesting potential as new antibacterial agents .
- Antifungal Evaluations : Another investigation focused on the antifungal properties of similar compounds. The results revealed that certain thiazine derivatives exhibited strong antifungal activity, making them candidates for further development in treating fungal infections .
- Cancer Research : Thiazine derivatives have been tested for their anticancer effects in vitro. Compounds with similar structural motifs were found to inhibit the growth of cancer cell lines, indicating their potential for future drug development.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(methylthio)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazinane ring and the benzamide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methylthio group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Thiazinane-1,1-dioxide Moieties
- Compound 35 (4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide): Structural Differences: The bromo-dimethylphenoxy group in Compound 35 replaces the benzamide core in the target compound. Synthesis: Synthesized via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide (31) with 4-bromo-3,5-dimethylphenol in DMAc (66% yield), compared to the target compound’s unverified route .
- Compound 36 (4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide): Structural Differences: Methylation at the thiazinane nitrogen introduces steric hindrance. Synthesis: Alkylation of Compound 35 with NaH and iodomethane (32% yield) highlights challenges in modifying thiazinane derivatives .
Benzamide Derivatives with Heterocyclic Substituents
Sulfonamide and Sulfone-Containing Compounds
- 1,2,3-Benzothiadiazine 1,1-Dioxides (): Structural Differences: Benzothiadiazine core vs. thiazinane in the target compound. Relevance: The shared sulfone group may enhance stability and binding affinity in medicinal applications, as seen in phthalazinone-derived drugs .
- Pesticide-Related Benzamides (): Example: Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide). Structural Differences: Trifluoromethyl and isopropoxy groups increase electronegativity and steric bulk compared to the target compound’s methylthio group.
Data Table: Key Comparisons
Research Findings and Implications
- Synthesis Challenges : Thiazinane derivatives (e.g., Compound 36) show lower yields under alkylation conditions, suggesting that modifications to the target compound’s thiazinane ring may require optimization .
- Bioactivity Trends : Imidazole- and thiazinane-containing benzamides demonstrate divergent biological roles (e.g., anticancer vs. pesticidal), highlighting the impact of heterocycle selection .
- Physicochemical Properties: The methylthio group in the target compound balances lipophilicity and solubility better than bulky (e.g., bromo-dimethylphenoxy) or polar (e.g., hydroxy) substituents .
Biological Activity
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(methylthio)phenyl)benzamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular structure of the compound includes:
- Thiazinane ring : This contributes to the compound's unique electronic properties.
- Benzamide moiety : Known for diverse biological activities including anti-cancer and anti-inflammatory effects.
- Methylthio group : Enhances solubility and may influence biological interactions.
Molecular Formula
The molecular formula is , with a molecular weight of 364.43 g/mol.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties . For instance:
- Cell Proliferation Inhibition : In vitro assays have shown that related benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values for these compounds ranged from 5 to 20 µM, indicating moderate potency against tumor growth .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. For example, some benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial for tumor growth .
- Apoptosis Induction : Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells via both extrinsic and intrinsic pathways .
Antimicrobial Activity
In addition to antitumor effects, there is emerging evidence that suggests antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate that related thiazolidine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds showed potential as novel antimicrobial agents .
Study 1: Antitumor Efficacy in MCF-7 Cells
A study evaluated the efficacy of a benzamide derivative similar to the target compound against MCF-7 breast cancer cells. The results indicated an IC50 of 8 µM, significantly lower than standard chemotherapeutics, suggesting a promising alternative for treatment .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazolidine derivatives. The results demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Antitumor Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Thiazinane + Benzamide | 8 µM (MCF-7) | Moderate |
| Benzamide Derivative A | Benzamide only | 15 µM (MCF-7) | High |
| Thiazolidine Derivative B | Thiazolidine + Benzamide | 12 µM (MCF-7) | Low |
Q & A
Q. What are the recommended synthetic routes for 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(methylthio)phenyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Amide Coupling : Reacting a benzoyl chloride derivative with 3-(methylthio)aniline under Schotten-Baumann conditions (e.g., using NaHCO₃ in aqueous/organic solvent mixtures).
- Sulfonation/Thiazinane Formation : Introducing the 1,2-thiazinane-1,1-dioxide moiety via cyclization of a sulfonamide intermediate, often employing reagents like SOCl₂ or PCl₅ for sulfonation, followed by ring closure under basic conditions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from polar solvents (e.g., MeOH/EtOAc) to isolate the product .
- Characterization : Confirmation via / NMR (e.g., δ 7.8–7.2 ppm for aromatic protons), IR (C=O stretch ~1670 cm⁻¹), and HRMS .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use complementary analytical techniques:
- NMR Spectroscopy : Analyze coupling patterns (e.g., diastereotopic protons in the thiazinane ring) and compare with DFT-calculated chemical shifts to resolve ambiguities .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects, particularly if unexpected NOE correlations arise in NMR .
- Elemental Analysis : Verify purity (>95%) and stoichiometry (C, H, N, S content) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazinane ring formation?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to accelerate cyclization.
- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide reactivity, while elevated temperatures (80–100°C) improve kinetics .
- Workflow Example :
Prepare sulfonamide precursor via SOCl₂-mediated sulfonation.
Reflux in DMF with K₂CO₃ (12–24 hrs).
Monitor reaction progress via TLC (silica, EtOAc/hexane 3:7).
Yield improvements from 45% to 70% have been reported under optimized conditions .
Q. How to address contradictory biological activity data in antimicrobial assays?
- Methodological Answer :
- Assay Replication : Repeat assays in triplicate using standardized protocols (e.g., CLSI guidelines for MIC determination).
- Structural Analog Comparison : Test derivatives (e.g., varying substituents on the benzamide or thiazinane moieties) to identify structure-activity relationships (SAR). For example, replacing the methylthio group with methoxy may enhance activity against Gram-negative strains .
- Mechanistic Studies : Use fluorescence quenching or SPR to assess binding affinity to bacterial targets (e.g., enoyl-ACP reductase or DNA gyrase). Discrepancies may arise from off-target effects or assay interference by the methylthio group .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute dipole moments and lipophilicity (logP) .
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., using CHARMM-GUI for lipid bilayer models).
- ADMET Prediction : Tools like SwissADME or ADMETlab estimate bioavailability (%F = 65–78%) and CYP450 metabolism, critical for in vivo studies .
Data Contradiction Analysis
Resolving discrepancies in NMR signals for diastereomeric thiazinane derivatives
- Methodological Answer :
- Variable Temperature NMR : Cool samples to –40°C to slow ring inversion and split overlapping peaks .
- Chiral Chromatography : Use a Chiralpak IG column (hexane/IPA 85:15) to separate enantiomers and assign configurations via optical rotation .
- NOESY Experiments : Identify spatial proximity between thiazinane protons and aromatic substituents to confirm preferred conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
